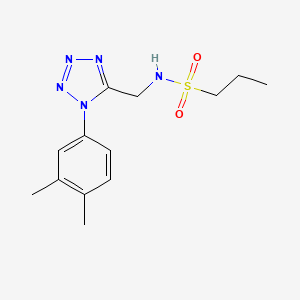![molecular formula C18H17ClFN3O3 B2404998 3-(2-cloro-6-fluorobencil)-6-etil-5-metoxi-1-metilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 941946-68-5](/img/structure/B2404998.png)
3-(2-cloro-6-fluorobencil)-6-etil-5-metoxi-1-metilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17ClFN3O3 and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto 14 y 15 exhibieron las mejores actividades citotóxicas en las tres líneas celulares. Además, estos compuestos inhibieron eficazmente la actividad enzimática de CDK2/ciclina A2 .
- La capacidad de los compuestos para inhibir CDK2 sugiere su potencial como terapias dirigidas para el tratamiento del cáncer .
- Los investigadores reemplazaron el andamiaje de purina del inhibidor de CDK2 roscovitina con diferentes sistemas de anillo, como pirazolo[3,4-d]pirimidina (compuestos 4–6) o pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina (compuestos 7–15). Estas modificaciones apuntaban a mejorar la afinidad de unión y la selectividad para CDK2 .
- La estructura del compuesto se ha utilizado en la síntesis de nuevos bis(2-(pirimidin-2-il)etoxi)alcanos. Estos compuestos tienen aplicaciones potenciales como colorantes fluorescentes y biosensores para ensayos de proteínas .
- La secuencia de hidrometilación se ha aplicado a (−)-Δ8-THC y colesterol protegidos con metoxi, lo que puede tener implicaciones en el desarrollo de fármacos o la síntesis química .
Tratamiento del cáncer: Inhibición de CDK2
Modulación del ciclo celular e inducción de la apoptosis
Reemplazos bioisostéricos
Desarrollo de colorantes fluorescentes
Secuencia de hidrometilación
Otras aplicaciones potenciales
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer . By inhibiting CDK2, the compound can potentially halt the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This is because CDK2, when combined with cyclin E or cyclin A, plays a crucial role in this transition . Therefore, the inhibition of CDK2 can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells . The compound has shown superior cytotoxic activities against various cell lines .
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-4-10-8-21-16-14(15(10)26-3)17(24)23(18(25)22(16)2)9-11-12(19)6-5-7-13(11)20/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOBYXKANMGMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
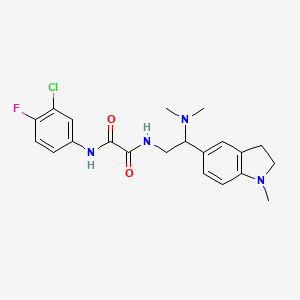
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)
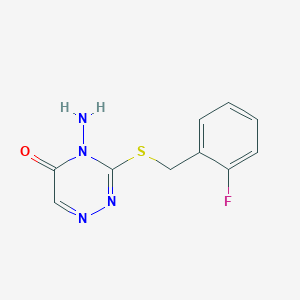
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2404923.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)
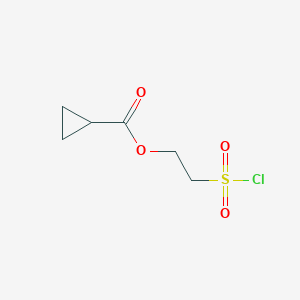
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)
![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)
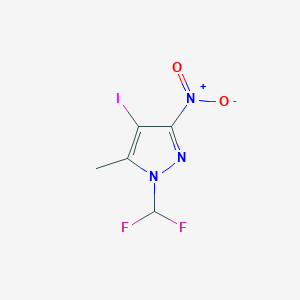
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)
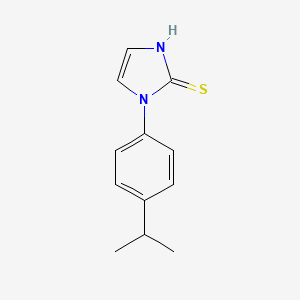
![6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2404935.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide](/img/structure/B2404936.png)
